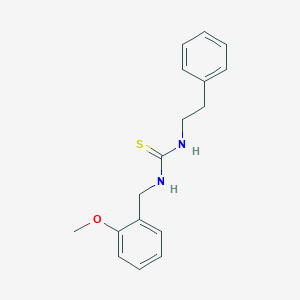![molecular formula C27H30N2O3S B215843 N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide](/img/structure/B215843.png)
N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide, commonly known as DMHP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMHP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of DMHP is not fully understood. However, it has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning. DMHP has also been shown to modulate the activity of various ion channels, including voltage-gated sodium channels and calcium channels.
Biochemical and Physiological Effects
DMHP has been shown to have various biochemical and physiological effects, including antipsychotic, antidepressant, anticancer, and neuroprotective effects. DMHP has been shown to modulate the activity of various ion channels, including voltage-gated sodium channels and calcium channels. DMHP has also been shown to reduce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
DMHP has several advantages for lab experiments, including its unique structure, high affinity for the sigma-1 receptor, and potential as a scaffold for the design of new drugs. However, DMHP has several limitations, including its low solubility in water and potential toxicity.
Future Directions
There are several future directions for the study of DMHP. One direction is the development of new DMHP derivatives with improved pharmacological properties. Another direction is the study of the mechanism of action of DMHP and its potential as a drug lead compound for the treatment of various diseases. Additionally, the study of the sigma-1 receptor and its role in various physiological processes is an area of active research that could lead to new insights into the pharmacological effects of DMHP.
Synthesis Methods
DMHP has been synthesized using various methods, including the reaction of 1-(2,4-dimethoxyphenyl)piperidin-4-ol with diphenylmethyl chloride followed by reaction with thiourea. Another method involves the reaction of 1-(2,4-dimethoxyphenyl)piperidin-4-ol with diphenylmethyl bromide followed by reaction with thiourea. The yield of DMHP using these methods ranges from 40% to 80%.
Scientific Research Applications
DMHP has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DMHP has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning. DMHP has also been shown to have potential antipsychotic and antidepressant effects.
In pharmacology, DMHP has been studied for its potential as a drug lead compound for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DMHP has been shown to have potential anticancer activity by inhibiting the growth of cancer cells. DMHP has also been shown to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
In medicinal chemistry, DMHP has been studied for its potential as a scaffold for the design of new drugs. DMHP has a unique structure that can be modified to create new compounds with improved pharmacological properties.
properties
Product Name |
N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide |
|---|---|
Molecular Formula |
C27H30N2O3S |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide |
InChI |
InChI=1S/C27H30N2O3S/c1-31-23-13-14-24(25(19-23)32-2)28-26(33)29-17-15-22(16-18-29)27(30,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19,22,30H,15-18H2,1-2H3,(H,28,33) |
InChI Key |
ULCHUAYMSNTJHW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215771.png)






![N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)

![6-Amino-3-ethyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215783.png)

![Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215785.png)